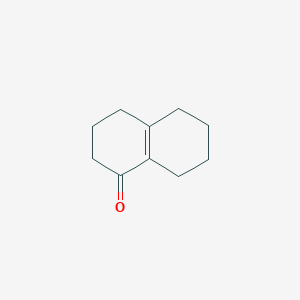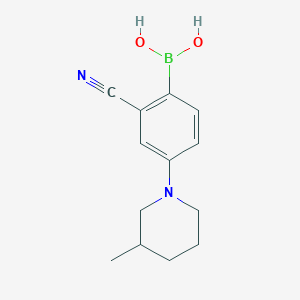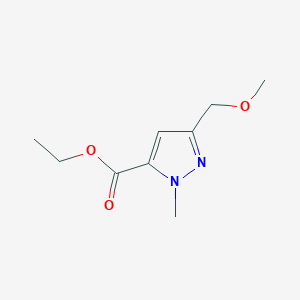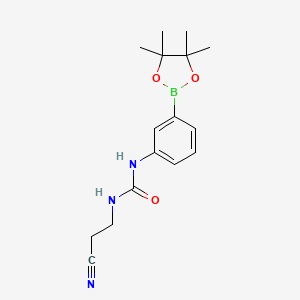
3,4,5,6,7,8-Hexahydro-1(2H)-naphthalenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5,6,7,8-Hexahydro-1(2H)-naphthalenone is an organic compound with the molecular formula C10H14O It is a cyclic ketone that is structurally related to naphthalene, but with additional hydrogen atoms that make it a hexahydro derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6,7,8-Hexahydro-1(2H)-naphthalenone can be achieved through several methods. One common approach involves the hydrogenation of 1-tetralone. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure of hydrogen gas. The reaction conditions often include temperatures ranging from 50°C to 100°C and pressures of 1-5 atmospheres.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4,5,6,7,8-Hexahydro-1(2H)-naphthalenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 1-tetralone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be further reduced to form 1,2,3,4,5,6,7,8-octahydronaphthalene using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl group can be targeted by nucleophiles such as Grignard reagents to form various alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Substitution: Grignard reagents (RMgX) in dry ether under an inert atmosphere.
Major Products
Oxidation: 1-Tetralone
Reduction: 1,2,3,4,5,6,7,8-Octahydronaphthalene
Substitution: Various alcohol derivatives depending on the nucleophile used.
Scientific Research Applications
3,4,5,6,7,8-Hexahydro-1(2H)-naphthalenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for the synthesis of various cyclic compounds.
Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules to understand its effects at the molecular level.
Medicine: It is explored for its potential therapeutic properties. Studies focus on its ability to interact with specific enzymes or receptors in the body.
Industry: The compound is used in the production of fragrances and flavors due to its pleasant odor. It is also employed in the synthesis of certain polymers and resins.
Mechanism of Action
The mechanism of action of 3,4,5,6,7,8-Hexahydro-1(2H)-naphthalenone involves its interaction with various molecular targets. In biological systems, it can bind to specific enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
3,4,5,6,7,8-Hexahydro-1(2H)-naphthalenone can be compared with other similar compounds such as:
1-Tetralone: A structurally related compound that lacks the additional hydrogen atoms. It is less saturated and has different chemical properties.
1,2,3,4,5,6,7,8-Octahydronaphthalene: A fully saturated derivative of naphthalene. It is more stable and has different reactivity compared to this compound.
Cyclohexanone: A simpler cyclic ketone with a similar structure but fewer carbon atoms. It is more commonly used in industrial applications.
The uniqueness of this compound lies in its intermediate level of saturation and its ability to undergo a variety of chemical reactions, making it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDAEGDBNVKHND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)CCCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342127 |
Source


|
| Record name | 3,4,5,6,7,8-Hexahydro-1(2H)-naphthalenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18631-96-4 |
Source


|
| Record name | 3,4,5,6,7,8-Hexahydro-1(2H)-naphthalenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine](/img/structure/B14068619.png)









